2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride
Description
Properties
IUPAC Name |
2-[(1-ethylimidazol-2-yl)methylamino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-2-11-5-3-10-8(11)7-9-4-6-12;;/h3,5,9,12H,2,4,6-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWSOWQEZSPKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNCCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride, belongs to the class of imidazole-containing compounds. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. .
Mode of Action
The mode of action of imidazole derivatives can vary significantly depending on their specific chemical structure and the biological target they interact with. The compound’s interaction with its targets often results in changes at the molecular level, which can lead to various biological effects.
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities. The specific pathways affected by this compound and their downstream effects would depend on the compound’s specific targets and mode of action.
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Given the broad range of biological activities exhibited by imidazole derivatives, the compound could potentially have various effects at the molecular and cellular level.
Biological Activity
The compound 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₈H₁₇Cl₂N₃O
- CAS Number : 1332530-59-2
- Molecular Weight : 222.15 g/mol
This compound features an imidazole ring, which is often associated with various biological functions, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Example 1 | Effective (MIC = 7.1 μM) | Effective (MIC = 9.4 μM) |
| Example 2 | Moderate | Moderate |
Cytotoxicity and Cancer Research
The compound's potential in cancer therapy has been explored through various studies assessing its cytotoxic effects on different cancer cell lines. Notably, research has shown that similar imidazole derivatives can induce apoptosis in cancer cells.
Case Study :
In a study evaluating the cytotoxicity of imidazole derivatives on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, the IC50 values were determined using an MTT assay:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 12.5 | Apoptosis induction |
| MCF-7 | 10.0 | Cell cycle arrest |
These findings suggest that the compound may exert its anticancer effects through both apoptosis induction and cell cycle modulation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Imidazole derivatives often inhibit key enzymes involved in cellular metabolism, leading to reduced proliferation of pathogens and cancer cells.
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, potentially through mitochondrial pathways or via death receptor signaling .
- Cell Cycle Arrest : Studies indicate that treatment with imidazole derivatives can lead to cell cycle arrest at various phases (G0/G1 and G2/M), which is crucial for halting the progression of tumor cells .
Scientific Research Applications
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. The presence of the imidazole ring allows for interactions with biological membranes and cellular components, potentially leading to the inhibition of bacterial growth. Studies have shown that compounds similar to 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride possess activity against a range of pathogens, suggesting its utility in developing new antimicrobial agents .
Anticancer Potential
Imidazole-containing compounds have been investigated for their anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Case studies demonstrate that derivatives can inhibit tumor growth in various cancer models, making them candidates for further development in cancer therapy .
Neuroprotective Effects
There is emerging evidence that certain imidazole derivatives may exert neuroprotective effects. This can be attributed to their ability to modulate neurotransmitter systems or provide antioxidant effects. Research has indicated potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role .
Molecular Recognition and Drug Design
The unique properties of imidazole derivatives make them suitable for applications in molecular recognition. They can serve as ligands in drug design, particularly for targeting specific proteins or enzymes involved in disease processes. The ability to form hydrogen bonds and interact with various biomolecules enhances their utility in rational drug design strategies .
Formulation Development
The dihydrochloride salt form of 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]amino}ethanol enhances its solubility and stability, making it suitable for pharmaceutical formulations. This property is crucial for ensuring bioavailability and therapeutic efficacy when administered .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences in Functional Groups and Properties
Imidazole Core Modifications: The target compound’s 1-ethylimidazole group contrasts with the 1-methylimidazole in ’s analog. The ethyl group may enhance lipophilicity and metabolic stability compared to methyl derivatives . receptor-targeting) .
Aminoethanol vs. Ethylamine Side Chains: The ethanolamine moiety in the target compound introduces a hydroxyl group, improving hydrogen-bonding capacity compared to histamine’s simpler ethylamine chain . This could influence receptor-binding specificity.
Salt Form and Solubility: As a dihydrochloride salt, the target compound shares high aqueous solubility with histamine dihydrochloride and 2-(2,4-diaminophenoxy)ethanol dihydrochloride, making it advantageous for formulation . Neutral analogs (e.g., nitroimidazole derivatives in ) exhibit lower solubility .
Preparation Methods
Synthesis of the Imidazole Core
The foundational step involves synthesizing the imidazole ring substituted with an ethyl group at the 1-position and a methyl group at the 2-position. This can be achieved via:
- Condensation of α-aminoketones with aldehydes or nitriles under cyclization conditions to form the imidazole ring.
- Use of substituted imidazole precursors , such as 1-alkylimidazoles, which are then functionalized at the 2-position through methylation or other alkylation techniques.
For example, the preparation of 1-ethyl-2-methylimidazole can be performed through alkylation of imidazole with ethyl halides, followed by methylation at the 2-position using methyl iodide or dimethyl sulfate under basic conditions.
Introduction of the Methyl-Linked Amine Group
The key step involves attaching the amino-ethanol moiety to the imidazole ring via a methyl linker:
- Nucleophilic substitution : The imidazole nitrogen (preferably N-1) is reacted with a suitable methylating agent, such as methyl iodide, to introduce a methyl group.
- Formation of the amino-ethanol side chain : The methylated imidazole is further reacted with ethylene oxide or chloroethanol derivatives to introduce the ethanolamine functionality.
This step often involves alkylation of the imidazole nitrogen followed by hydrolysis or reduction to yield the amino alcohol side chain.
Formation of the Dihydrochloride Salt
The final step involves converting the free base into its dihydrochloride salt:
- Salt formation : The free amine is dissolved in an aqueous medium, and hydrochloric acid (HCl) gas or concentrated HCl solution is bubbled through or added dropwise.
- Crystallization : The resulting dihydrochloride salt is precipitated out by adjusting the pH or evaporating the solvent under reduced pressure.
This method ensures high purity and stability suitable for pharmaceutical applications.
Alternative Synthetic Routes
Research indicates alternative pathways, such as:
- Reduction of nitro precursors : Similar to the synthesis of related imidazole derivatives, nitro groups on aromatic precursors are reduced to amines using stannous chloride or catalytic hydrogenation, followed by functionalization.
- Coupling reactions : Using carbonyldiimidazole (CDI) or other coupling agents to attach the amino alcohol side chain to the imidazole core.
Data Table: Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Imidazole core synthesis | Imidazole + alkyl halide | Reflux, basic medium | Alkylation with ethyl halide for 1-ethyl substitution |
| 2 | Methylation at 2-position | Methyl iodide or dimethyl sulfate | Basic conditions | Nucleophilic substitution on imidazole |
| 3 | Side chain attachment | Ethylene oxide or chloroethanol derivatives | Reflux, catalytic conditions | Formation of amino-ethanol side chain |
| 4 | Salt formation | HCl gas or concentrated HCl | Aqueous solution | Precipitation of dihydrochloride salt |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions starting with imidazole derivatives. For example:
-
Step 1 : Alkylation of 1-ethyl-1H-imidazole-2-carbaldehyde using ethanolamine under reflux in dioxane with anhydrous potassium carbonate (reflux for 16 h, followed by ice quenching and recrystallization from ethanol) .
-
Step 2 : Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol.
- Key Variables : Solvent choice (dioxane vs. dichloromethane), temperature control, and catalyst (e.g., K₂CO₃) significantly affect yield (e.g., 61–75% reported for analogous compounds) .
Table 1 : Synthetic Optimization for Imidazole Derivatives
Compound Class Solvent Catalyst Yield (%) Reference Benzimidazole analogs Dioxane K₂CO₃ 61.2 Imidazole-thiols Ethanol Acetic acid 68.5
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm amine and imidazole proton environments (e.g., δ 7.2–8.3 ppm for imidazole protons) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.1 for analogous dihydrochlorides) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 48.3%, H: 6.9%, N: 19.2%) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of imidazole-derived dihydrochlorides?
- Case Study : Antifungal activity discrepancies may arise from:
-
Structural variations : Substitutions on the imidazole ring (e.g., 2,4-dichlorophenyl groups enhance antifungal potency) .
-
Experimental Design : Differences in MIC assay protocols (e.g., broth microdilution vs. agar diffusion) .
- Resolution : Standardize assays using CLSI guidelines and validate via comparative studies with positive controls (e.g., fluconazole) .
Table 2 : Biological Activity Comparison
Compound Modification IC₅₀ (µM, Antifungal) Assay Type Reference 2,4-Dichlorophenyl derivative 12.4 Broth microdilution Unsubstituted imidazole >100 Agar diffusion
Q. How does the compound interact with biological targets, such as enzymes or receptors?
- Mechanistic Insights :
- Imidazole Coordination : The nitrogen atoms in the imidazole ring can chelate metal ions (e.g., Zn²⁺ in metalloenzymes), disrupting active sites .
- Hydrogen Bonding : The ethanolamine moiety may form H-bonds with catalytic residues (e.g., in cytochrome P450 enzymes) .
- Experimental Validation :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., CYP51 in fungi) .
- Enzyme Inhibition Assays : Measure IC₅₀ values under varying pH and ionic strength conditions .
Q. What are the stability profiles of this compound under different storage conditions?
- Degradation Pathways :
- Hydrolysis : The dihydrochloride salt is hygroscopic; store at -20°C in desiccated containers to prevent decomposition .
- Oxidation : Susceptible to radical-mediated degradation; add antioxidants (e.g., BHT) in long-term storage solutions .
- Analytical Monitoring :
- HPLC : Track purity over time using a C18 column (e.g., retention time shift indicates degradation) .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography for structural confirmation) .
- Advanced Applications : Explore the compound’s role in synthesizing metal-organic frameworks (MOFs) for drug delivery, leveraging its amine and imidazole functionalities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
